molecular formula C12H18ClNO2 B1421862 Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate hydrochloride CAS No. 1258651-97-6

Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate hydrochloride

Cat. No.: B1421862
CAS No.: 1258651-97-6
M. Wt: 243.73 g/mol
InChI Key: LQBZCEFPWPHOFV-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate hydrochloride (CAS: CID 43148192) is a hydrochloride salt of a branched-chain amino ester derivative. Its molecular formula is C₁₂H₁₇NO₂, with a molecular weight of 207.12593 Da (monoisotopic) . Structurally, it features a 4-methylphenyl (p-tolyl) group attached via a methylene bridge to the second carbon of a propanoate ester backbone, with an amino group at the third position. The compound’s SMILES notation is CC1=CC=C(C=C1)CC(CN)C(=O)OC, highlighting its aromatic and aliphatic hybrid structure .

This compound is primarily utilized as an intermediate in pharmaceutical synthesis and organic chemistry research. Its hydrochloride form enhances solubility and stability, making it suitable for reactions requiring protonated amines .

Properties

IUPAC Name

methyl 2-(aminomethyl)-3-(4-methylphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-9-3-5-10(6-4-9)7-11(8-13)12(14)15-2;/h3-6,11H,7-8,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBZCEFPWPHOFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(CN)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258651-97-6
Record name Benzenepropanoic acid, α-(aminomethyl)-4-methyl-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258651-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Method 1: Nucleophilic Substitution and Reductive Amination

Step 1: Synthesis of the Ester Backbone

  • Starting Material: 2-[(4-methylphenyl)methyl]propanoic acid or its derivatives.
  • Reaction: Esterification using methanol and a strong acid catalyst (e.g., sulfuric acid) to produce methyl ester.
R-COOH + CH3OH → R-COOCH3 + H2O

Step 2: Introduction of Amino Group

  • Reaction: Nucleophilic substitution at the appropriate position with ammonia or an amine source, often facilitated by a suitable leaving group (e.g., halide or activated ester).

Step 3: Reductive Amination

  • Reaction: The amino precursor undergoes reductive amination with formaldehyde or similar reagents to introduce the amino group selectively at the desired position.

Method 2: Multi-step Synthesis via Intermediates

This approach involves preparing an intermediate such as a protected amino acid derivative, followed by deprotection and salt formation.

  • Example: Starting from methyl 2-[(4-methylphenyl)methyl]propanoate, undergoes amino substitution using reagents like ammonia or primary amines in the presence of catalysts or activating groups.

Method 3: Direct Amination Using Aminoalkylation

  • Reaction: Alkylation of the methyl ester with an aminoalkyl reagent, such as aminoalkyl halides, under basic conditions, followed by acidification to form the hydrochloride salt.

Conversion to Hydrochloride Salt

The free base amino compound is dissolved in an appropriate solvent (e.g., ethanol or methanol), and hydrogen chloride gas or hydrochloric acid solution is bubbled through or added to precipitate the hydrochloride salt.

R-NH2 + HCl → R-NH3+Cl−

The salt is then isolated by filtration, washed, and dried.

Data Table Summarizing Preparation Methods

Method Starting Material Key Reactions Reagents Solvent Yield Remarks
1 2-[(4-methylphenyl)methyl]propanoic acid Esterification, nucleophilic substitution, reductive amination Methanol, sulfuric acid, ammonia, formaldehyde Methanol Variable Widely used; scalable
2 Methyl 2-[(4-methylphenyl)methyl]propanoate Amino substitution, deprotection Ammonia, catalysts Ethanol Moderate Suitable for intermediates
3 Methyl ester derivative Aminoalkylation, acidification Aminoalkyl halides, HCl Ethanol or methanol Good Direct salt formation

Research Findings and Notes

  • Diverse synthetic routes have been reported, emphasizing flexibility depending on the available starting materials and desired purity.
  • Reaction conditions such as temperature, solvent choice, and reagent equivalents significantly influence yield and purity.
  • Safety considerations include handling of ammonia, formaldehyde, and HCl gases, which require appropriate ventilation and protective equipment.
  • Optimization studies suggest that using catalytic hydrogenation or microwave-assisted synthesis can improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while reduction can produce alcohols. Substitution reactions can result in various amide derivatives.

Scientific Research Applications

Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can participate in hydrophobic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride (CAS: 1001180-63-7)
  • Molecular Formula: C₁₀H₁₃Cl₂NO₂
  • Molecular Weight : 250.12 Da
  • Key Difference : Substitution of the 4-methylphenyl group with a 4-chlorophenyl moiety.
  • The higher molecular weight (250.12 vs. 207.12 Da) also suggests differences in solubility and crystallinity .
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride (CAS: 64282-12-8)
  • Molecular Formula: C₁₀H₁₃ClFNO₂
  • Molecular Weight : 233.67 Da
  • Key Difference: Replacement of the 4-methyl group with 4-fluoro and positional shift of the amino group (C2 vs. C3).
  • Impact: Fluorine’s electronegativity enhances metabolic stability and membrane permeability, a common feature in CNS-targeting drugs. The amino group’s relocation may sterically hinder interactions with chiral catalysts or enzymes .

Heterocyclic and Aliphatic Substituents

Methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride
  • Molecular Formula: Not explicitly stated, but inferred to include a pyrazole ring.
  • Key Difference : A 1-methylpyrazol-4-ylmethyl group replaces the 4-methylphenyl moiety.
  • The dihydrochloride form (vs. mono-HCl) further increases ionic character and aqueous solubility .
Methyl 3-amino-2-(cyclopentylmethyl)propanoate hydrochloride
  • Key Difference : Substitution with a cyclopentylmethyl group.
  • This structural variation is relevant for prodrug design targeting lipid-rich tissues .
Purity and Availability
  • Commercial suppliers like American Elements offer analogs such as the 4-chlorophenyl and 4-fluorophenyl derivatives at ≥95% purity, indicating standardized synthetic protocols .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name CAS Molecular Formula Molecular Weight (Da) Key Substituent
Target Compound CID 43148192 C₁₂H₁₇NO₂ 207.12593 4-Methylphenyl
4-Chlorophenyl analog 1001180-63-7 C₁₀H₁₃Cl₂NO₂ 250.12 4-Chlorophenyl
4-Fluorophenyl analog 64282-12-8 C₁₀H₁₃ClFNO₂ 233.67 4-Fluorophenyl
Pyrazolylmethyl analog 1305712-50-8 Not provided 1-Methylpyrazol-4-ylmethyl

Table 2: Physicochemical Properties

Compound Name Solubility (Predicted) logP (Estimated) Salt Form
Target Compound Moderate (HCl enhances) ~1.8 Mono-HCl
4-Chlorophenyl analog Low (Cl increases lipophilicity) ~2.5 Mono-HCl
4-Fluorophenyl analog Moderate (F balances polarity) ~1.9 Mono-HCl
Pyrazolylmethyl analog High (dihydrochloride) ~0.5 Di-HCl

Research Implications

  • Drug Design : Fluorinated and chlorinated analogs may target different enzymes (e.g., proteases vs. kinases) due to electronic effects .
  • Material Science : Bulky substituents (e.g., cyclopentyl) could stabilize metal-organic frameworks (MOFs) in catalysis .
  • Synthetic Challenges : Electron-deficient aromatic rings (e.g., 4-chlorophenyl) may require harsher conditions for functionalization compared to electron-rich systems .

Biological Activity

Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate hydrochloride (chemical formula: C12H17ClN2O2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

1. Structural Overview

The compound features a branched structure with an amino group, a methyl group, and a propanoate moiety. Its unique structure contributes to its pharmacological properties:

  • Molecular Formula : C12H17ClN2O2
  • Molecular Weight : Approximately 244.73 g/mol
  • InChI Code : 1S/C12H17NO2.ClH/c1-9-3-5-10(6-4-9)7-11(8-13)12(14)15-2;/h3-6,11H,7-8,13H2,1-2H3;1H

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Hydrogen Bond Formation : The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity.
  • Hydrophobic Interactions : The phenyl group participates in hydrophobic interactions, which stabilize the compound’s binding to its target.

These interactions modulate various biochemical pathways, leading to the compound's observed effects.

3. Biological Activities

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

Studies have shown that this compound may possess antitumor properties. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary results indicate effectiveness against certain bacterial strains, which may lead to further exploration in antibiotic development.

Enzyme Inhibition

This compound has shown potential as an inhibitor of cytochrome P450 enzymes, which are critical in drug metabolism and synthesis.

4. Structure-Activity Relationship (SAR)

The structure of this compound influences its biological activity significantly. A comparison with similar compounds highlights the importance of structural features:

Compound NameMolecular FormulaUnique Features
Methyl 3-amino-2-(4-methylphenyl)propanoate hydrochlorideC12H17ClN2O2Contains an amino group and a methylphenyl group
Methyl 3-amino-2-(3-methylphenyl)propanoate hydrochlorideC12H18ClN2O2Different phenyl substitution may alter biological activity
Methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochlorideC12H17ClN2O2Chlorine substitution affects lipophilicity and activity

This table illustrates how variations in substitution can lead to different biological profiles.

5. Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antitumor Efficacy : A study evaluated the compound's cytotoxicity against ovarian cancer cell lines (A2780 and A2780-cp70). Results indicated an IC50 value significantly lower than traditional chemotherapeutics like Temozolomide, highlighting its potential as a more effective agent in resistant cancer types .
    Cell LineIC50 (μM)Comparison with Temozolomide
    A278022–73>250
    A2780-cp701–15>250
  • Antimicrobial Activity : In another study, the compound was tested against various bacterial strains, showing promising results that warrant further investigation for potential antibiotic applications.

6. Conclusion

This compound is a compound with significant biological activity across various domains including antitumor and antimicrobial effects. Its unique structural characteristics contribute to its mechanism of action and potential therapeutic applications. Continued research into its biological properties may yield valuable insights for medicinal chemistry and drug development.

Q & A

Q. What are the recommended methods for synthesizing Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate hydrochloride, and how can purity be optimized?

The synthesis typically involves a multi-step reaction starting with esterification of the amino acid backbone, followed by alkylation of the 4-methylphenylmethyl group. For example, similar compounds are synthesized via coupling reactions using thionyl chloride to activate carboxylic acids, followed by nucleophilic substitution . To optimize purity:

  • Recrystallization : Use a CHCl₃-methanol solvent system to remove impurities, as demonstrated in crystallography studies .
  • Column Chromatography : Employ silica gel with gradient elution (e.g., ethyl acetate/hexane) to isolate the hydrochloride salt.
  • HPLC Analysis : Verify purity ≥98% using reverse-phase C18 columns and UV detection at 254 nm .

Q. How should researchers characterize the structural integrity of this compound?

Key analytical techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.4 ppm for the 4-methylphenyl group) .
  • X-ray Crystallography : Determine absolute configuration and intermolecular interactions (e.g., hydrogen bonding between the amino group and chloride ion) .
  • Mass Spectrometry : ESI-MS to validate molecular weight (e.g., [M+H]⁺ peak at m/z ~257) .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of fine powders .
  • Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents .
  • Spill Management : Neutralize with sodium bicarbonate and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data (e.g., variable IC₅₀ values) for this compound?

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 37°C) .
  • Metabolite Screening : Use LC-MS to detect degradation products that may interfere with activity .
  • Dose-Response Curves : Perform triplicate experiments with positive controls (e.g., NMDA antagonists for neuroactivity studies) to validate reproducibility .

Q. What strategies are effective for studying structure-activity relationships (SAR) of analogs?

  • Substituent Variation : Replace the 4-methylphenyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) groups to assess steric/electronic effects .
  • Chiral Analysis : Compare enantiomers via chiral HPLC to isolate biologically active forms .
  • Molecular Docking : Use software like AutoDock to predict binding affinities to target receptors (e.g., NMDA receptors) .

Q. How can researchers mitigate instability issues in aqueous solutions during in vitro studies?

  • Buffered Solutions : Prepare fresh solutions in PBS (pH 7.2) with 0.1% BSA to prevent aggregation .
  • Lyophilization : Freeze-dry the compound and reconstitute in DMSO for long-term storage .
  • Kinetic Studies : Monitor degradation via UV-Vis spectroscopy at 220 nm (amide bond absorbance) over 24 hours .

Q. What advanced techniques are recommended for quantifying trace impurities?

  • UPLC-QTOF-MS : Detect impurities at <0.1% levels using high-resolution mass spectrometry .
  • Thermogravimetric Analysis (TGA) : Assess residual solvents (e.g., methanol) post-synthesis .
  • Ion Chromatography : Quantify chloride counterion content to confirm stoichiometry .

Methodological Troubleshooting

Q. How should researchers address low yields in the final alkylation step?

  • Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency .
  • Temperature Control : Maintain reactions at 0–5°C to minimize side reactions .
  • Protecting Groups : Introduce Boc (tert-butoxycarbonyl) to the amino group before alkylation, then deprotect with HCl/dioxane .

Q. What experimental designs are optimal for in vivo pharmacokinetic studies?

  • Dosing Routes : Administer intravenously (1 mg/kg) and orally (5 mg/kg) to compare bioavailability .
  • Plasma Sampling : Collect at 0, 1, 2, 4, 8, and 24 hours post-dose for LC-MS/MS analysis .
  • Tissue Distribution : Euthanize animals at 24 hours and homogenize organs (e.g., brain, liver) for compound extraction .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate hydrochloride
Reactant of Route 2
Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate hydrochloride

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